molecular formula C16H16ClNO2 B2750574 2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide CAS No. 2411268-26-1

2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide

Cat. No.: B2750574
CAS No.: 2411268-26-1
M. Wt: 289.76
InChI Key: JWEZWOJBFXLJNW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloroacetamide group attached to a phenylethyl moiety, which includes a hydroxyphenyl group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide typically involves the chloroacetylation of m-aminophenol or p-aminophenol. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the chloroacetylation process. The resulting product is then purified using methods such as recrystallization and chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloroacetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide is unique due to the presence of both the hydroxyphenyl and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-11-16(20)18-15(13-6-2-1-3-7-13)10-12-5-4-8-14(19)9-12/h1-9,15,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZWOJBFXLJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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